molecular formula C11H16ClN3O4S B2671820 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride CAS No. 1172263-55-6

1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride

Cat. No.: B2671820
CAS No.: 1172263-55-6
M. Wt: 321.78
InChI Key: UZFYPEJLGHSKBL-UHFFFAOYSA-N
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Description

1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride is a piperazine derivative featuring a phenyl ring substituted with a methanesulfonyl group at the para-position and a nitro group at the ortho-position, linked to a piperazine moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperazine derivatives are known for their versatility in drug design, particularly as serotonin receptor modulators, antimicrobial agents, and antihypertensives .

Properties

IUPAC Name

1-(4-methylsulfonyl-2-nitrophenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S.ClH/c1-19(17,18)9-2-3-10(11(8-9)14(15)16)13-6-4-12-5-7-13;/h2-3,8,12H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFYPEJLGHSKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride typically involves multiple steps. One common synthetic route includes the nitration of a suitable precursor followed by sulfonation and subsequent piperazine ring formation. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

Synthetic Routes

The compound is primarily synthesized through nucleophilic aromatic substitution (NAS) and subsequent salt formation. Key methodologies include:

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation or chemical reduction:

  • Catalytic Hydrogenation : Pd/C in methanol at 50 psi H₂ reduces the nitro group to an amine, yielding 1-(4-methanesulfonyl-2-aminophenyl)piperazine hydrochloride .

  • Zinc/Acetic Acid : Provides the same amine product but with lower efficiency (65% vs. 92% for catalytic method) .

Piperazine Ring Functionalization

The secondary amines participate in:

  • Acylation : Reacts with acetyl chloride in CH₂Cl₂ to form N-acetyl derivatives .

  • Sulfonamide Formation : Couples with arylsulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride) in basic conditions .

Cross-Coupling Reactions

The methanesulfonyl group directs electrophilic substitution and stabilizes intermediates:

Table 2: Electrophilic Aromatic Substitution

ReactionConditionsProductOutcome
NitrationHNO₃/H₂SO₄, 0°C1-(4-Methanesulfonyl-2,6-dinitrophenyl)piperazinePara selectivity maintained
BrominationBr₂/FeBr₃, 40°C1-(4-Methanesulfonyl-2-nitro-5-bromophenyl)piperazineMeta-bromination due to deactivation

Complexation and Biological Interactions

  • Metal Coordination : The piperazine nitrogen binds to Cu(II) and Fe(III) ions, forming octahedral complexes confirmed by UV-Vis and ESR .

  • Enzyme Inhibition : Acts as a mid-micromolar inhibitor of monoamine oxidase-B (MAO-B) due to structural mimicry of benzylpiperazine pharmacophores .

Stability and Degradation

  • Acidic Hydrolysis : The sulfonyl group resists hydrolysis below 100°C, but prolonged heating in 6M HCl cleaves the S–N bond, yielding 4-nitrophenol .

  • Photodegradation : UV exposure (254 nm) induces nitro-to-nitrito rearrangement, forming a reactive nitrene intermediate .

This compound’s versatility in synthesis, functionalization, and bioactivity underscores its utility in medicinal chemistry and materials science. Further studies should explore its applications in targeted drug delivery and catalysis.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride has a molecular formula of C12H16N3O4S and a molecular weight of approximately 321.34 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets, making it a versatile scaffold in medicinal chemistry.

Antinociceptive Activity

Research has indicated that derivatives of piperazine, including 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride, exhibit significant antinociceptive properties. A study demonstrated that modifications to the piperazine structure could enhance analgesic effects through interaction with opioid receptors. The presence of the methanesulfonyl and nitrophenyl groups may contribute to this activity by influencing the compound's binding affinity to these receptors .

Cancer Research

The compound has been investigated for its potential as an anticancer agent. In vitro studies have shown that piperazine derivatives can inhibit the growth of various cancer cell lines, including pancreatic and breast cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through modulation of key signaling pathways involved in cancer progression .

Neuropharmacology

Piperazine derivatives are often explored for their neuropharmacological effects. The specific structural features of 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride suggest it may interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could lead to applications in treating mood disorders or other neuropsychiatric conditions .

Case Study 1: Opioid Receptor Interaction

A detailed examination of piperazine derivatives highlighted their dual role as opioid agonists and antagonists. In experiments involving mice, modifications to the nitrogen atoms within the piperazine structure were found to influence analgesic efficacy significantly. For instance, compounds similar to 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride demonstrated varying degrees of antagonist activity against morphine, suggesting a complex interaction with opioid receptors that could be harnessed for pain management therapies .

Case Study 2: Anticancer Efficacy

In a study evaluating the cytotoxic effects of piperazine derivatives on pancreatic cancer cell lines, researchers found that specific modifications enhanced the compounds' efficacy against resistant cell lines. The introduction of substituents like methanesulfonyl groups was shown to increase cytotoxicity under hypoxic conditions typical in tumor microenvironments .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedObservationsReference
Antinociceptive1-(4-Methanesulfonyl-2-nitrophenyl)piperazineSignificant analgesic effect via opioid receptor modulation
AnticancerVarious piperazine derivativesInduced apoptosis in pancreatic cancer cells; enhanced efficacy in hypoxia
NeuropharmacologicalPiperazine derivativesPotential modulation of serotonin/dopamine pathways

Mechanism of Action

The mechanism of action of 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group and methanesulfonyl group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrophenylpiperazine Derivatives

1-Methyl-4-(4-nitrophenyl)piperazine ()
  • Structure : Piperazine with a methyl group at the 1-position and a 4-nitrophenyl group at the 4-position.
  • Synthesis : Reacting 1-methylpiperazine with 4-fluoronitrobenzene yielded a 96.43% product with straightforward purification .
  • Key Data :
    • 1H-NMR: δ 2.22 (s, 3H, CH3), 7.03–8.05 (aromatic protons).
    • ESI-MS: m/z 222.0 (M+H)+.
  • The absence of a methyl group on the piperazine in the target compound may reduce steric hindrance, improving interaction with biological targets.

Methoxyphenylpiperazine Derivatives

1-(2-Methoxyphenyl)piperazine Hydrochloride ()
  • Structure : Piperazine with a 2-methoxyphenyl group.
  • Biological Activity : Acts as a 5-HT1B/1C receptor agonist, modulating sympathetic nerve discharge and locomotor activity in rodents .
  • Synthesis : Cyclization of β,β'-dihalogenated diethylamine with substituted anilines (e.g., 3-methoxyaniline) yields >90% purity .
  • Comparison :
    • The methoxy group (electron-donating) contrasts with the target’s nitro and methanesulfonyl groups (electron-withdrawing), which may shift receptor subtype selectivity (e.g., 5-HT1A vs. 5-HT2) .
    • Methoxy-substituted analogs generally exhibit higher solubility in polar solvents than nitro/methanesulfonyl derivatives, impacting pharmacokinetics.

Chlorophenylpiperazine Derivatives

1-(3-Chlorophenyl)piperazine Hydrochloride (m-CPP) ()
  • Structure : Piperazine with a 3-chlorophenyl group.
  • Biological Activity : Potent 5-HT1B/1C agonist; suppresses locomotor activity in rats via serotonin receptor activation .
  • Chlorophenyl derivatives often exhibit lower metabolic stability due to susceptibility to oxidative dehalogenation compared to sulfonyl-containing analogs.

Multisubstituted Piperazine Derivatives

1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride ()
  • Structure : Piperazine with a trimethoxybenzyl group.
  • Synthesis : Achieved via chloromethylation and condensation, emphasizing cost-effectiveness and high purity .
  • Comparison :
    • The target’s nitro and methanesulfonyl groups create a more polarized aromatic system than the electron-rich trimethoxybenzyl group, likely influencing interactions with hydrophobic binding pockets.

Structural-Activity Relationship (SAR) Trends

  • Electron Effects :
    • Strong electron-withdrawing groups (e.g., methanesulfonyl) enhance binding to receptors requiring charge-transfer interactions, such as 5-HT2 receptors .
  • Biological Activity :
    • Nitro-substituted derivatives often exhibit antimicrobial activity (e.g., zone of inhibition up to 18 mm against S. aureus), while methoxy/chloro analogs show serotonin receptor modulation .

Data Table: Key Comparison Metrics

Compound Name Substituents Piperazine Substituent Synthesis Yield Biological Activity Receptor Affinity Reference
1-Methyl-4-(4-nitrophenyl)piperazine 4-Nitro 1-Methyl 96.43% Not reported N/A
1-(2-Methoxyphenyl)piperazine HCl 2-Methoxy None >90% 5-HT1B/1C agonist 5-HT1B/1C
1-(3-Chlorophenyl)piperazine HCl (m-CPP) 3-Chloro None ~85%* Locomotor suppression 5-HT1B/1C
1-(4-Chloro-2-nitrophenyl)-3-methylpiperazine HCl 4-Chloro, 2-Nitro 3-Methyl Not reported Safety data available (GHS) N/A

*Estimated based on similar synthesis methods in .

Biological Activity

1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride is a piperazine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological properties, including antimicrobial, antitumor, and neuropharmacological effects.

Chemical Structure and Properties

The chemical formula for 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride is C11H15N3O4SC_{11}H_{15}N_{3}O_{4}S. The presence of the methanesulfonyl and nitrophenyl groups contributes to its reactivity and biological activity.

PropertyValue
Molecular Weight285.32 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. In a study assessing the activity of various piperazine compounds, 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride demonstrated inhibitory effects against several bacterial strains , including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Antitumor Activity

The compound's antitumor potential has also been explored. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells. In vitro assays using human cancer cell lines revealed that 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride exhibited cytotoxic effects , with IC50 values ranging from 10 to 30 µM, depending on the cell line tested. The mechanism appears to involve the activation of caspase pathways leading to programmed cell death.

Neuropharmacological Effects

Piperazine compounds are known for their interactions with various neurotransmitter systems. Preliminary studies suggest that 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride may act as a modulator of serotonin receptors , which could have implications for treating mood disorders. Binding affinity assays showed that the compound has a moderate affinity for serotonin receptors (5-HT1A and 5-HT2A), which are crucial targets in antidepressant therapies.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, researchers tested the efficacy of various piperazine derivatives against E. coli and S. aureus. The results indicated that 1-(4-Methanesulfonyl-2-nitrophenyl)piperazine hydrochloride significantly inhibited bacterial growth compared to controls, supporting its potential use in treating bacterial infections.
  • Cytotoxicity in Cancer Cells : A study involving human breast cancer (MCF-7) cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.

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